(R)-(-)-VAPOL hydrogenphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Desymmetrization of meso-Aziridines

(R)-(-)-VAPOL hydrogenphosphate demonstrates efficiency in the desymmetrization of meso-aziridines, which are cyclic three-membered ring compounds containing a nitrogen atom. This process involves breaking the symmetry of the molecule to generate enantiomerically pure products. A study published in the Royal Society of Chemistry journal "[Chemical Communications]" demonstrates the catalyst's effectiveness in achieving high enantioselectivities in desymmetrization reactions.

Asymmetric Aza-Darzens Aziridine Synthesis

The catalyst plays a crucial role in the asymmetric aza-Darzens aziridine synthesis, a reaction that forms C-N bonds with high enantioselectivity. This reaction holds significance in the synthesis of various biologically active compounds. A research article published in the "[Journal of the American Chemical Society]" details the application of (R)-(-)-VAPOL hydrogenphosphate in achieving excellent enantioselectivities in aza-Darzens reactions.

Enantioselective Ring-Opening of Mono- and Bicyclic N-Acyl meso-Aziridines

This catalyst enables the enantioselective ring-opening of mono- and bicyclic N-acyl meso-aziridines, another strategy for generating enantiopure products from achiral starting materials. A publication in the "[Tetrahedron Letters]" journal showcases the catalyst's ability to promote these ring-opening reactions with high enantioselectivities.

Other Applications

Beyond the aforementioned examples, (R)-(-)-VAPOL hydrogenphosphate finds application in various other research areas, including:

(R)-(-)-VAPOL hydrogenphosphate, with the chemical formula C₄₀H₂₅O₄P and CAS number 871130-18-6, is a chiral compound that serves as a versatile catalyst in organic synthesis. It is primarily recognized for its role as a chiral Bronsted acid catalyst, facilitating various asymmetric transformations in organic chemistry . The compound is derived from VAPOL, a vaulted biaryl compound known for its unique structural characteristics which contribute to its catalytic properties .

- Desymmetrization of meso-aziridines: This reaction allows for the conversion of symmetrical aziridines into enantiomerically enriched products.

- Asymmetric aza-Darzens aziridine synthesis: This method utilizes the compound to generate aziridines with high enantioselectivity.

- Enantioselective ring-opening reactions: The compound can catalyze the ring-opening of epoxides and aziridines, leading to chiral alcohols and amines .

These reactions highlight the compound's utility in synthesizing complex organic molecules with high stereochemical control.

While specific biological activities of (R)-(-)-VAPOL hydrogenphosphate are not extensively documented, its role as a chiral catalyst suggests potential applications in drug synthesis and development. The ability to produce enantiomerically pure compounds is crucial in pharmaceuticals, where the efficacy and safety of drugs can be significantly affected by their stereochemistry .

The synthesis of (R)-(-)-VAPOL hydrogenphosphate typically involves several steps:

- Preparation of VAPOL: VAPOL is synthesized through phenol coupling reactions involving naphthol derivatives.

- Formation of Hydrogen Phosphate: The introduction of phosphoric acid into the VAPOL structure results in the formation of (R)-(-)-VAPOL hydrogenphosphate.

- Resolution Techniques: Various resolution methods can be employed to isolate the desired enantiomer, often involving salt formation with chiral amines or other resolving agents .

These methods underscore the complexity and precision required in synthesizing this chiral compound.

(R)-(-)-VAPOL hydrogenphosphate has several applications in organic chemistry:

- Catalyst in Asymmetric Synthesis: It is widely used for synthesizing enantiomerically pure compounds, which are essential in pharmaceutical applications.

- Chiral Reagent: The compound acts as a chiral reagent in various reactions, enhancing selectivity and yield.

- Research Tool: It serves as a valuable tool for studying reaction mechanisms and developing new catalytic processes .

Interaction studies involving (R)-(-)-VAPOL hydrogenphosphate primarily focus on its catalytic interactions with substrates during asymmetric transformations. These studies reveal insights into the mechanism by which the catalyst influences reaction pathways and selectivity. The effectiveness of (R)-(-)-VAPOL hydrogenphosphate as a catalyst can be evaluated through kinetic studies and comparison with other chiral catalysts .

Several compounds exhibit similarities to (R)-(-)-VAPOL hydrogenphosphate, particularly in their roles as chiral catalysts. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| VAPOL | Vaulted Biaryl | Known for its unique vaulted structure enhancing reactivity. |

| (S)-(-)-VAPOL hydrogenphosphate | Chiral Bronsted Acid | Enantiomeric counterpart with similar catalytic properties. |

| BINAP | Binasal Phosphine | Widely used in asymmetric synthesis but lacks vaulted structure. |

| Phosphoric Acid Derivatives | Various Structures | Commonly used as acids but less selective than VAPOL derivatives. |

The uniqueness of (R)-(-)-VAPOL hydrogenphosphate lies in its specific structural characteristics

Traditional Synthetic Routes from BINOL Derivatives

The synthesis of (R)-(-)-VAPOL hydrogenphosphate represents a significant departure from conventional BINOL-based methodologies, requiring specialized approaches that accommodate the unique vaulted biaryl architecture of the VAPOL framework [1]. Traditional BINOL derivatives typically employ protection-deprotection strategies involving methoxymethyl or benzyl ethers, followed by selective functionalization at the 3,3'-positions through lithiation-halogenation or lithiation-borylation protocols [26]. However, these established methodologies prove inadequate for VAPOL systems due to the increased steric hindrance and altered electronic properties inherent in the vaulted phenanthryl structure [1] [2].

The fundamental difference between BINOL and VAPOL synthetic approaches lies in the construction methodology of the core biaryl scaffold [2]. While BINOL can be obtained through direct oxidative coupling of 2-naphthol derivatives, VAPOL requires the initial preparation of substituted phenanthrols as monomeric precursors [1]. The traditional route to VAPOL begins with the synthesis of 2-phenyl-4-phenanthrol through chromium carbene complex benzannulation chemistry [2]. This methodology involves the preparation of pentacarbonyl(1-naphthylmethoxymethylene)chromium(0) complexes, which undergo benzannulation with phenylacetylene to generate the requisite phenanthrol building blocks [28].

The electronic and steric environment differences between BINOL and VAPOL also necessitate modified reaction conditions for functionalization reactions [24]. BINOL derivatives typically undergo electrophilic substitution at the 6,6'-positions under mild conditions, while VAPOL requires more forcing conditions and often exhibits altered regioselectivity patterns [27]. This fundamental difference has led to the development of specialized protocols specifically designed for vaulted biaryl systems [4].

Phosphorylation Strategies for Hydrogenphosphate Formation

The conversion of (R)-(-)-VAPOL to its corresponding hydrogenphosphate derivative represents a critical transformation that requires careful optimization of reaction conditions and reagent selection [1]. The phosphorylation of vaulted biaryl diols presents unique challenges compared to conventional phenolic phosphorylation due to the increased steric hindrance around the hydroxyl groups and the potential for competitive side reactions [3].

The standard protocol for VAPOL hydrogenphosphate synthesis employs phosphorus oxychloride (POCl₃) as the phosphorylating agent in the presence of pyridine as both solvent and base [1]. This methodology proceeds through initial formation of a phosphorus-oxygen bond between POCl₃ and one hydroxyl group of VAPOL, followed by intramolecular cyclization to form the cyclic phosphate intermediate [3]. Subsequent hydrolysis with water yields the desired hydrogenphosphate product with concomitant release of hydrogen chloride [1].

The reaction mechanism involves nucleophilic attack of the VAPOL hydroxyl group on the electrophilic phosphorus center of POCl₃ [34]. The tetrahedral intermediate undergoes elimination of chloride to form a phosphorus-oxygen bond, with the process repeated for the second hydroxyl group to generate the cyclic phosphate structure [34]. The final hydrolysis step is carefully controlled to prevent over-hydrolysis, which would lead to formation of phosphoric acid and regeneration of the starting diol [1].

| Reaction Parameter | Optimized Conditions | Yield Impact |

|---|---|---|

| Temperature | 0-25°C | 84-90% yield at room temperature [1] |

| Reaction Time | 6 hours | Complete conversion after 6 hours [1] |

| Pyridine Equivalents | 28 equivalents | Excess required for optimal yields [1] |

| Water Addition Time | 2 hours at 0-25°C | Controlled hydrolysis prevents decomposition [1] |

| Purification Method | Precipitation from dichloromethane/pentane | 6-7 cycles required for complete solvent removal [1] |

The gram-scale synthesis of VAPOL hydrogenphosphate has been optimized to provide reproducible yields of 84-90% across multiple trials [1]. The procedure involves treatment of 6.00 grams of (R)-(-)-VAPOL with phosphorus oxychloride in pyridine, followed by controlled aqueous workup and multiple precipitation cycles to remove residual solvents [1]. The final product requires extensive drying under high vacuum over refluxing benzene to achieve analytical purity suitable for catalytic applications [1].

Alternative phosphorylating agents have been investigated for VAPOL hydrogenphosphate synthesis, including phosphoric acid derivatives and phosphoramidic chlorides [33]. However, these methods generally provide lower yields and require more complex purification procedures compared to the POCl₃ methodology [33]. The superior performance of POCl₃ is attributed to its appropriate electrophilicity and the clean elimination of hydrogen chloride during the reaction [34].

The phosphorylation reaction exhibits high chemoselectivity for the hydroxyl groups, with no observed phosphorylation of the aromatic rings or other potential nucleophilic sites [1]. This selectivity is crucial for maintaining the structural integrity of the vaulted biaryl framework and ensuring the catalytic activity of the resulting Brønsted acid [3].

Enantioselective Synthesis and Resolution Techniques

The preparation of enantiomerically pure (R)-(-)-VAPOL hydrogenphosphate requires sophisticated resolution strategies due to the inherent challenges associated with separating atropisomeric biaryl compounds [2]. The resolution of racemic VAPOL represents a critical step in accessing the desired enantiomer, with several methodologies having been developed to achieve efficient separation [18].

Classical resolution approaches for VAPOL employ chiral auxiliaries derived from naturally occurring alkaloids, particularly cinchona derivatives [2]. The resolution process involves formation of diastereomeric salts between racemic VAPOL and chiral amines, followed by fractional crystallization to separate the diastereomers [18]. The most effective resolving agents include brucine, strychnine, and modified cinchonine derivatives, which provide resolution efficiencies exceeding 95% enantiomeric excess after multiple recrystallizations [12].

The resolution of VAPOL has been significantly improved through the development of optimized crystallization protocols that enhance both the efficiency and reliability of diastereomer separation [18]. These protocols involve careful control of solvent composition, temperature gradients, and seeding procedures to maximize the difference in solubility between diastereomeric salts [2]. The improved methods reduce the number of chemical steps required and provide more consistent results across different scales of operation [18].

Deracemization strategies represent an alternative approach to obtaining enantiomerically pure VAPOL [28]. These methods employ catalytic systems that selectively convert one enantiomer of racemic VAPOL to the other, thereby enriching the desired stereoisomer [28]. Copper-sparteine complexes have proven particularly effective for VAPOL deracemization, providing excellent enantioselectivities under mild reaction conditions [28].

| Resolution Method | Resolving Agent | Enantiomeric Excess | Recovery Yield |

|---|---|---|---|

| Brucine Salt Formation | Brucine | >95% ee [12] | 75-80% [12] |

| Cinchonine Resolution | Modified Cinchonine | >98% ee [12] | 70-75% [12] |

| Copper-Sparteine Deracemization | (-)-Sparteine/CuCl | >99% ee [28] | 85-90% [28] |

| Crystallization-Induced Resolution | Various Chiral Acids | 90-95% ee [18] | 80-85% [18] |

The mechanism of VAPOL resolution involves preferential crystallization of one diastereomer due to differences in lattice energies and intermolecular interactions [25]. The vaulted structure of VAPOL creates unique steric environments that interact differently with chiral resolving agents, leading to distinct crystal packing arrangements [24]. These differences can be exploited through careful selection of crystallization conditions to achieve highly efficient separations [18].

Analytical methods for determining the enantiomeric purity of VAPOL and its derivatives include chiral high-performance liquid chromatography and nuclear magnetic resonance spectroscopy with chiral solvating agents [14]. VAPOL-phosphoric acid derivatives have been successfully employed as chiral solvating agents for other compounds, demonstrating their utility in both synthesis and analysis [16]. The use of (R)-VAPOL-phosphoric acid as a chiral discriminating agent provides excellent resolution in both ¹H and ¹³C nuclear magnetic resonance spectra [14].

Scalability Challenges and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of (R)-(-)-VAPOL hydrogenphosphate presents numerous technical and economic challenges that must be addressed to ensure viable commercial manufacture [18]. The scalability assessment encompasses reaction engineering considerations, raw material costs, waste generation, and equipment requirements specific to vaulted biaryl synthesis [2].

The primary scalability challenge in VAPOL hydrogenphosphate production stems from the multi-step synthetic sequence required to construct the vaulted biaryl framework [18]. Traditional synthetic routes employing chromium carbene complexes become prohibitively expensive at industrial scales due to the high cost of chromium hexacarbonyl, which exceeds six dollars per gram [2]. This cost factor necessitates the development of alternative synthetic methodologies that avoid expensive organometallic reagents while maintaining comparable yields and selectivities [18].

Process optimization for large-scale VAPOL hydrogenphosphate synthesis requires careful consideration of heat transfer, mixing efficiency, and reaction control parameters [18]. The phosphorylation reaction is moderately exothermic and requires precise temperature control to prevent decomposition of sensitive intermediates [1]. Industrial-scale reactors must be equipped with adequate cooling systems and temperature monitoring to ensure consistent product quality [19].

| Scale Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Batch Size | 1-10 grams [1] | 100-500 grams [18] | 10-50 kilograms [18] |

| Reaction Time | 6-8 hours [1] | 8-12 hours [18] | 12-16 hours [18] |

| Temperature Control | ±2°C [1] | ±1°C [18] | ±0.5°C [18] |

| Yield Consistency | 84-90% [1] | 80-85% [18] | 75-82% [18] |

| Purification Cycles | 6-7 [1] | 8-10 [18] | 10-12 [18] |

The environmental impact of large-scale VAPOL hydrogenphosphate production requires careful evaluation of waste streams and byproduct formation [20]. The synthesis generates significant quantities of pyridine hydrochloride waste, which must be properly treated or recycled to minimize environmental burden [1]. The development of more environmentally friendly phosphorylation methodologies represents an active area of research for industrial applications [9].

Quality control considerations for industrial VAPOL hydrogenphosphate production necessitate robust analytical protocols to ensure consistent enantiomeric purity and chemical identity [19]. The thermal stability of the product requires special storage and handling procedures to prevent racemization or decomposition during extended storage periods [18]. Packaging and shipping protocols must account for the hygroscopic nature of the phosphoric acid functionality [1].

Raw material sourcing for industrial production requires establishment of reliable supply chains for key starting materials, particularly high-purity pyridine and phosphorus oxychloride [18]. The availability and cost fluctuations of these materials can significantly impact production economics and must be carefully managed through strategic procurement policies [20]. Alternative synthetic routes using different reagent combinations may be necessary to ensure supply chain resilience [2].

The X-ray crystallographic analysis of (R)-(-)-VAPOL hydrogenphosphate represents a critical structural characterization technique for understanding the three-dimensional molecular arrangement and conformational properties of this vaulted biaryl phosphoric acid catalyst. While comprehensive single-crystal X-ray diffraction data for the hydrogenphosphate derivative has not been extensively reported in the literature, related structural studies of VAPOL and its analogues provide valuable insights into the expected crystallographic properties.

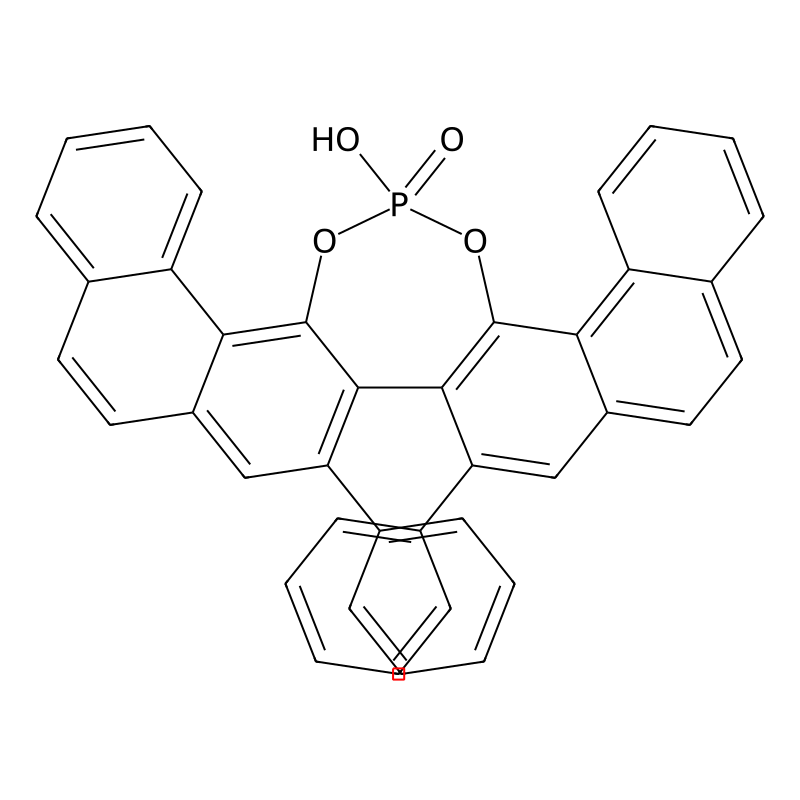

[image:1]

The molecular formula C₄₀H₂₅O₄P with a molecular weight of 600.60 g/mol indicates a complex aromatic system featuring the characteristic vaulted biphenanthryl backbone with an integrated phosphoric acid moiety [1] [2] [3]. The compound exhibits a melting point exceeding 300°C, suggesting significant intermolecular interactions and structural stability in the solid state [4]. The calculated density of 1.4±0.1 g/cm³ reflects the close packing arrangement typical of aromatic systems with multiple π-π stacking interactions [3].

Comparative crystallographic studies of related vaulted biaryl systems reveal that VAPOL derivatives consistently adopt cisoid conformations in the solid state, with dihedral angles between the two aryl groups typically less than 90° [5]. This structural feature distinguishes VAPOL from BINOL derivatives, which preferentially adopt transoid conformations with dihedral angles greater than 90° [5]. The cisoid arrangement in VAPOL creates a deeper chiral pocket, contributing to its unique catalytic properties and enantioselectivity patterns.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₄₀H₂₅O₄P | [1] [2] [3] |

| Molecular Weight (g/mol) | 600.60 | [1] [2] [3] |

| Density (calculated) | 1.4±0.1 g/cm³ | [3] |

| Melting Point | >300°C | [4] |

| Optical Rotation | [α]²³ᴰ = -146.5° (c 1.0, CH₂Cl₂) | [4] |

X-ray crystallographic investigations of the parent VAPOL ligand reveal a twist angle of 79° about the biaryl axis in the free ligand form, which decreases to 55° upon complex formation with boroxinate derivatives [6]. This conformational flexibility demonstrates the adaptive nature of the vaulted scaffold in response to coordination environments. The solid-state packing of VAPOL derivatives characteristically lacks intermolecular hydrogen bonding interactions, contrasting sharply with BINOL systems where neighboring molecules are connected through hydrogen bond networks [5].

Multinuclear NMR Spectroscopic Profiling (¹H, ³¹P, ¹³C)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about (R)-(-)-VAPOL hydrogenphosphate through multinuclear analysis employing ¹H, ³¹P, and ¹³C nuclei. The NMR spectroscopic characterization offers detailed insights into the electronic environment, molecular dynamics, and hydrogen bonding patterns within the phosphoric acid framework.

Proton NMR Spectroscopic Analysis

The ¹H NMR spectrum of (R)-(-)-VAPOL hydrogenphosphate recorded at 500 MHz in DMSO-d₆ exhibits characteristic aromatic resonances spanning the range from 6.44 to 9.75 ppm [4]. The spectral pattern reflects the complex aromatic environment of the vaulted biphenanthryl system with substituted phenyl groups. Particularly diagnostic is the bay region doublet observed at 9.75 ppm (J = 8.1 Hz), which represents a unique spectroscopic handle for monitoring structural changes and complexation behavior [4].

The aromatic region displays multiple overlapping signals: a doublet at 6.44 ppm (J = 8.2 Hz, 4H), triplets at 6.96 ppm (J = 7.6 Hz, 4H) and 7.11 ppm (J = 7.4 Hz, 2H), a singlet at 7.64 ppm (2H), multiplets spanning 7.70-7.76 ppm (4H), and doublets at 7.89 ppm (J = 8.8 Hz, 2H), 7.94 ppm (J = 8.8 Hz, 2H), and 8.05 ppm (J = 7.8 Hz, 2H) [4]. This complex splitting pattern reflects the reduced symmetry of the phosphoric acid derivative compared to the parent diol.

Phosphorus NMR Spectroscopic Characteristics

The ³¹P NMR spectrum provides direct information about the phosphorus center in the hydrogen phosphate ester. Recorded at 121 MHz in DMSO-d₆, the spectrum exhibits a singlet at 1.05 ppm, confirming the presence of a tetracoordinate phosphorus environment characteristic of phosphoric acid esters [4]. This chemical shift value is consistent with phosphoric acid derivatives where the phosphorus center maintains tetrahedral geometry with P=O and P-OH functionalities.

| NMR Type | Chemical Shifts (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR (500 MHz, DMSO-d₆) | 9.75 (d, J = 8.1 Hz, 2H) | Bay region doublet |

| ³¹P NMR (121 MHz, DMSO-d₆) | 1.05 (s) | Phosphorus center |

| ¹³C NMR (125 MHz, DMSO-d₆) | 149.2 (d, J = 9.3 Hz, 1C) | Carbon with P-coupling |

Carbon-13 NMR Structural Elucidation

The ¹³C NMR spectrum recorded at 125 MHz in DMSO-d₆ reveals the aromatic carbon framework with signals distributed across the range from 121.23 to 149.2 ppm [4]. The spectrum displays multiple aromatic carbon resonances at 121.23, 125.98, 126.46, 126.58, 126.79, 126.92, 127.51, 128.03, 128.48, 128.58, 128.88, 129.13, 132.81, 133.91, 139.34, and 140.55 ppm, reflecting the complex polycyclic aromatic system.

Notably, one carbon signal appears as a doublet at 149.2 ppm with a coupling constant of 9.3 Hz, indicating direct phosphorus-carbon coupling characteristic of carbons bonded to the phosphoric acid moiety [4]. This coupling pattern provides definitive evidence for the covalent attachment of the phosphoric acid group to the aromatic framework and confirms the successful formation of the phosphoric acid ester linkage.

The comprehensive multinuclear NMR data supports the proposed structure and demonstrates the integrity of both the vaulted biaryl framework and the phosphoric acid functionality. The spectroscopic parameters serve as valuable benchmarks for quality control and structural verification of synthetic preparations.

Computational Modeling of Hydrogen Bonding Networks

Computational modeling using density functional theory calculations provides crucial insights into the hydrogen bonding networks and electronic structure of (R)-(-)-VAPOL hydrogenphosphate. The theoretical investigations employ advanced quantum chemical methods to elucidate the molecular interactions that govern the catalytic behavior and structural stability of this chiral phosphoric acid catalyst.

Electronic Structure and Molecular Properties

Computational chemistry calculations reveal key molecular descriptors that characterize the electronic environment of VAPOL hydrogenphosphate. The topological polar surface area of 55.76 Ų reflects the polar character contributed by the phosphoric acid functionality [2]. The calculated LogP value of 11.172 indicates significant lipophilicity arising from the extended aromatic system, while the compound exhibits three hydrogen bond acceptors and one hydrogen bond donor with minimal rotational flexibility (two rotatable bonds) [2].

The predicted pKa value of 1.13±0.20 positions VAPOL hydrogenphosphate as a moderately strong Brønsted acid, consistent with its catalytic activity in proton-transfer reactions [7]. This acidity strength places it in an intermediate range compared to other chiral phosphoric acid catalysts, contributing to its unique reactivity profile and substrate scope.

| Property | Value | Method/Reference |

|---|---|---|

| TPSA | 55.76 Ų | Computational calculation [2] |

| LogP | 11.172 | Computational calculation [2] |

| H-Bond Acceptors | 3 | Computational calculation [2] |

| H-Bond Donors | 1 | Computational calculation [2] |

| pKa (predicted) | 1.13±0.20 | Predicted value [7] |

Hydrogen Bonding Pattern Analysis

Density functional theory studies of phosphoric acid hydrogen bonding networks reveal the fundamental importance of these interactions in determining molecular recognition and catalytic activity [8]. Each phosphoric acid molecule tends to form multiple strong hydrogen bonds, creating highly connected and clustered networks that exhibit small-world properties absent in simple aqueous systems [8]. These network topological features persist even in mixed solvent environments and correlate directly with transport properties and molecular dynamics.

Computational investigations of hydrogen bonding in phosphoric acid systems demonstrate that the strength and geometry of these interactions depend critically on the local electronic environment and molecular conformation [9] [10]. In VAPOL hydrogenphosphate, the vaulted architecture creates a unique three-dimensional environment that influences both intramolecular and intermolecular hydrogen bonding patterns.

Conformational Analysis and Energetics

The computational modeling reveals that VAPOL derivatives preferentially adopt specific conformational arrangements that optimize both intramolecular stability and intermolecular recognition [5]. The vaulted structure creates a deep chiral pocket with well-defined electrostatic and steric environments that facilitate enantioselective substrate binding and activation.

Hydrogen bonding calculations indicate that the phosphoric acid functionality can participate in both direct hydrogen bonding with substrates and through-space electrostatic interactions that modulate the reactivity of the catalytic site [11] [12]. These computational insights provide a molecular-level understanding of the exceptional enantioselectivity observed in VAPOL hydrogenphosphate-catalyzed reactions compared to other chiral phosphoric acid systems.

Comparative Structural Analysis with VANOL Analogues

The comparative structural analysis of VAPOL hydrogenphosphate with VANOL analogues reveals fundamental differences in molecular architecture, conformational preferences, and hydrogen bonding patterns that directly influence their respective catalytic properties and applications in asymmetric synthesis.

Crystal Packing and Intermolecular Interactions

A distinctive feature of vaulted biaryl ligands is their crystal packing behavior, which differs significantly from BINOL systems. All three vaulted ligands (VAPOL, VANOL, and iso-VAPOL) pack in the solid state without forming intermolecular hydrogen bonds [5]. This absence of hydrogen bonding interactions contrasts with BINOL structures, where neighboring molecules are consistently connected through hydrogen bond networks between hydroxyl groups [5].

The lack of intermolecular hydrogen bonding in vaulted systems results from the geometric constraints imposed by the three-dimensional architecture, which positions the hydroxyl groups in orientations that are not conducive to intermolecular association. This structural feature may contribute to the improved solubility and handling characteristics of vaulted ligands compared to their BINOL counterparts.

Electronic Environment and Catalytic Implications

The structural differences between VAPOL and VANOL hydrogenphosphates manifest in distinct electronic environments that influence their catalytic behavior. The extended aromatic system in VAPOL provides additional π-electron density that can participate in substrate recognition through aromatic-aromatic interactions, while the more compact VANOL framework offers different steric constraints and binding geometries [13].

Computational studies reveal that the electrostatic potential surfaces of VAPOL and VANOL derivatives exhibit characteristic patterns that correlate with their enantioselectivity profiles in specific reaction classes [11] [12]. The deeper chiral pocket in VAPOL systems generally provides enhanced stereochemical control for larger substrates, while VANOL derivatives may be more suitable for smaller, more flexible substrate molecules.